molecular formula C2BrClF3N B14373184 N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride CAS No. 89554-93-8

N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride

Cat. No.: B14373184
CAS No.: 89554-93-8
M. Wt: 210.38 g/mol
InChI Key: NOHWWHAWDOBFAX-UHFFFAOYSA-N
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Description

N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride is a chemical compound with the molecular formula C2HBrClF2N. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated derivative of ethanimidoyl fluoride. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride typically involves the halogenation of ethanimidoyl fluoride derivatives. One common method is the bromination of 2-chloro-2,2-difluoroethanimidoyl fluoride using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction Reactions: The compound can be reduced to form lower oxidation state derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are carried out in inert solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.

    Oxidation: Products include higher oxidation state derivatives such as N-oxide compounds.

    Reduction: Products include lower oxidation state derivatives such as amines.

Scientific Research Applications

N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride has several scientific research applications, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride involves its interaction with nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing halogen atoms, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

Similar Compounds

    N-Bromo-2-chloro-2,2-difluoroethane: Similar structure but lacks the imidoyl fluoride group.

    2-Chloro-2,2-difluoroethanimidoyl fluoride: Similar structure but lacks the bromine atom.

    N-Bromo-2,2-difluoroethanimidoyl fluoride: Similar structure but lacks the chlorine atom.

Uniqueness

N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride is unique due to the presence of both bromine and chlorine atoms along with the imidoyl fluoride group. This combination imparts distinct reactivity and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89554-93-8

Molecular Formula

C2BrClF3N

Molecular Weight

210.38 g/mol

IUPAC Name

N-bromo-2-chloro-2,2-difluoroethanimidoyl fluoride

InChI

InChI=1S/C2BrClF3N/c3-8-1(5)2(4,6)7

InChI Key

NOHWWHAWDOBFAX-UHFFFAOYSA-N

Canonical SMILES

C(=NBr)(C(F)(F)Cl)F

Origin of Product

United States

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